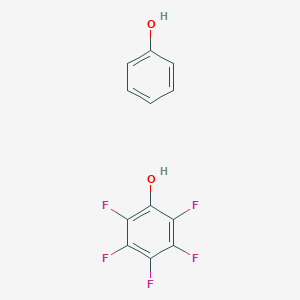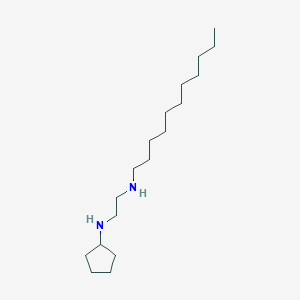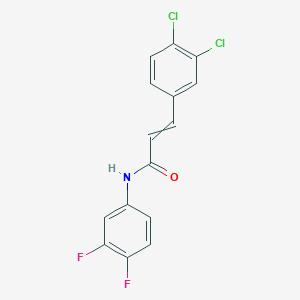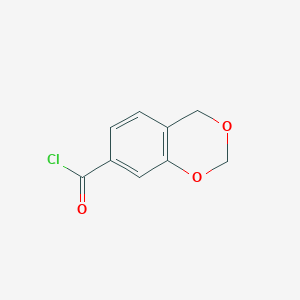![molecular formula C10H9Cl2N3OS2 B14231656 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one CAS No. 824983-47-3](/img/structure/B14231656.png)
3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one is a complex organic compound featuring a triazine ring, a thiophene moiety, and a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one typically involves multiple steps:
Formation of the Thiophene Moiety: The thiophene ring is chlorinated to introduce chlorine atoms at the 2 and 5 positions.
Attachment of the Sulfanyl Group: The chlorinated thiophene is then reacted with a suitable thiol compound to form the sulfanyl linkage.
Construction of the Triazine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the thiophene moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides are typically employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine or thiophene derivatives.
Substitution: Functionalized thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are explored for therapeutic applications. Its ability to interact with biological targets could lead to the development of new medications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, for use in electronics or coatings.
Mecanismo De Acción
The mechanism of action of 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The sulfanyl group and the triazine ring are likely to play crucial roles in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-methyl-1,2,4-triazin-5(2H)-one
- 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-thione
Uniqueness
The uniqueness of 3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
824983-47-3 |
|---|---|
Fórmula molecular |
C10H9Cl2N3OS2 |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
3-[(2,5-dichlorothiophen-3-yl)methylsulfanyl]-6-ethyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9Cl2N3OS2/c1-2-6-9(16)13-10(15-14-6)17-4-5-3-7(11)18-8(5)12/h3H,2,4H2,1H3,(H,13,15,16) |
Clave InChI |
OWGUERNNCNXXSF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(NC1=O)SCC2=C(SC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)





![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)

![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)



